- Preparation of pyridinyl pyrimidinyl piperidine compounds as GPR119 modulators for therapy, World Intellectual Property Organization, , ,
Cas no 955028-88-3 (tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate)
955028-88-3 structure
Product Name:tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
Número CAS:955028-88-3
MF:C10H18FNO3
Megavatios:219.25322675705
MDL:MFCD18791209
CID:3164169
PubChem ID:40152147
Update Time:2025-08-04
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Propiedades químicas y físicas
Nombre e identificación
-
- cis-1-Boc-3-fluoro-4-hydroxypiperidine
- (3.4)-cis-3-FLUORO-4-HYDROXY-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- rel-1,1-Dimethylethyl (3R,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate (ACI)
- (cis)-3-Fluoro-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester
- cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
- tert-Butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
- SCHEMBL757272
- rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- MFCD18791209
- cis-tert-butyl3-fluoro-4-hydroxypiperidine-1-carboxylate
- 1174020-40-6
- N-Boc-(3S,4R)-3-Fluoro-4-Hydroxypiperidine
- DTXSID30653987
- 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-, 1,1-dimethylethyl ester, (3S,4R)-
- (3S,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
- (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine
- (+)-(3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester
- 955028-88-3
- EN300-7075847
- AKOS015897730
- CS-0047556
- tert-Butyl(3>S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- SS-4803
- MFCD18632748
- Z2307155361
- XRNLYXKYODGLMI-JGVFFNPUSA-N
- tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate >98% ee
- tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
-
- MDL: MFCD18791209
- Renchi: 1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m1/s1
- Clave inchi: XRNLYXKYODGLMI-SFYZADRCSA-N
- Sonrisas: C(N1CC[C@H](O)[C@H](F)C1)(=O)OC(C)(C)C
Atributos calculados
- Calidad precisa: 219.12707160g/mol
- Masa isotópica única: 219.12707160g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 8
- Recuento de átomos pesados: 30
- Cuenta de enlace giratorio: 6
- Complejidad: 239
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 2
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1
- Superficie del Polo topológico: 49.8Ų
Propiedades experimentales
- Punto de ebullición: 300.8±42.0°C at 760 mmHg
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Información de Seguridad
- Instrucciones de peligro: H302-H315-H319-H335
- Condiciones de almacenamiento:Sealed in dry,2-8°C
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 113127-1g |
cis-1-Boc-3-fluoro-4-hydroxypiperidine |
955028-88-3 | tech | 1g |
4258CNY | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120643-1 G |
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 97% | 1g |
¥ 363.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120643-5 G |
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 97% | 5g |
¥ 1,089.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120643-10 G |
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 97% | 10g |
¥ 1,821.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120643-25 G |
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 97% | 25g |
¥ 3,649.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120643-50 G |
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 97% | 50g |
¥ 5,860.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120643-100 G |
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 97% | 100g |
¥ 9,609.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120643-250 G |
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 97% | 250g |
¥ 19,219.00 | 2021-05-07 | |
| Alichem | A129000019-5g |
tert-Butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 95% | 5g |
$310.82 | 2023-08-31 | |
| Alichem | A129000019-10g |
tert-Butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 95% | 10g |
$503.05 | 2023-08-31 |
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Métodos de producción
Métodos de producción 1
Condiciones de reacción
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
- Preparation of imidazopyrazole derivatives for use as GPR119 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
Referencia
- Quinazolinones as PARP14 inhibitors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 4
Métodos de producción 5
Condiciones de reacción
Referencia
- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, rt
1.2 Reagents: Methanol , Water ; rt
1.2 Reagents: Methanol , Water ; rt
Referencia
- Heterocyclic-substituted pyrrolopyridines and pyrrolopyrimidines as JAK inhibitors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
- Preparation of ring-fused pyrrolidines, pharmaceutical compositions containing them, and their use as GPR119 modulators, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Hexamethyldisilazane Solvents: Tetrahydrofuran ; 50 psi, 80 °C; 1 h, 80 °C; 80 °C → rt
1.2 Catalysts: p-Toluenesulfonic acid monohydrate ; 24 h, 200 psi, rt → 105 °C
1.2 Catalysts: p-Toluenesulfonic acid monohydrate ; 24 h, 200 psi, rt → 105 °C
Referencia
- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Lithium tri-sec-butylborohydride Solvents: Tetrahydrofuran ; overnight, 0 °C → rt
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; rt → 0 °C; 30 min, 0 °C; 2 h, 0 °C
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; rt → 0 °C; 30 min, 0 °C; 2 h, 0 °C
Referencia
- Discovery of a novel class of imidazo[1,2-a]pyridines with potent PDGFR activity and oral bioavailability, ACS Medicinal Chemistry Letters, 2014, 5(1), 78-83
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Lithium tri-sec-butylborohydride Solvents: Tetrahydrofuran ; 0 °C; 4 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; overnight, rt
Referencia
- Preparation of fluorinated piperidine derivatives as 5-HT2B receptor antagonists for treatment of pulmonary arterial hypertension, pulmonary fibrosis or irritable bowel syndrome, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 3 h, 8 atm, rt
Referencia
- Preparation of N-containing heterocyclic derivatives as renal outer medullary potassium channel inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 35 psi, rt
Referencia
- Pyridazinones as tyrosine kinase inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
Referencia
- Pyrazine substituted pyrrolopyridines as inhibitors of jak and pdk1, United States, , ,
Métodos de producción 14
Condiciones de reacción
Referencia
- Imidazo-pyrazoles as gpr119 inhibitors, United States, , ,
Métodos de producción 15
Condiciones de reacción
Referencia
- Preparation of tetraaza-cyclopenta[a]indenyl derivatives as muscarinic M1 mediators, India, , ,
Métodos de producción 16
Condiciones de reacción
Referencia
- Preparation of carboxamide, sulfonamide and amine compounds useful in treatment and prevention of diseases, World Intellectual Property Organization, , ,
Métodos de producción 17
Condiciones de reacción
Referencia
- JAK kinase inhibitors for the treatment of myeloproliferative disorders or cancer, World Intellectual Property Organization, , ,
Métodos de producción 18
Condiciones de reacción
Referencia
- Novel diazepane derivatives as CCR2 antagonists and their preparation, pharmaceutical compositions an use in the treatment of diseases, United States, , ,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
- Preparation of 4-(5-cyanopyrazol-1-yl)-piperidine derivatives as GPR119 modulators useful in the treatment of metabolic diseases, World Intellectual Property Organization, , ,
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt
Referencia
- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Raw materials
- Di-tert-butyl dicarbonate
- 3-Fluoropyridin-4-ol
- benzyl cis-3-fluoro-4-hydroxy-piperidine-1-carboxylate
- Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
- (3S)-Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Preparation Products
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:955028-88-3)tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
Número de pedido:A909958
Estado del inventario:in Stock
Cantidad:25g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 12:36
Precio ($):269.0
Correo electrónico:sales@amadischem.com
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Literatura relevante
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
955028-88-3 (tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate) Productos relacionados
- 1068560-26-8(Tert-butyl 3-fluoropiperidine-1-carboxylate)
- 373604-28-5(Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate)
- 1174020-42-8(Tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate)
- 1174020-44-0(Tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate)
- 1253929-32-6(tert-Butyl 4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate)
- 1404196-40-2(8-Boc-2-Fluoro-8-Aza-Bicyclo3.2.1Octan-3-Ol)
- 1209780-71-1(tert-butyl 3,3-difluoro-4-hydroxy-piperidine-1-carboxylate)
- 1174020-43-9(tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate)
- 1174020-40-6(tert-butyl (3S,4R)-3-fluoro-4-hydroxy-piperidine-1-carboxylate)
- 1208864-35-0(tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:955028-88-3)tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
Pureza:99%
Cantidad:25g
Precio ($):269.0